

# (2RS)-2-Cyano-2-phenylbutanamide structure elucidation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Cyano-2-phenylbutanamide

Cat. No.: B7769771

[Get Quote](#)

An In-depth Technical Guide on the Structure Elucidation of **(2RS)-2-Cyano-2-phenylbutanamide**

## Introduction

In the landscape of pharmaceutical development and synthetic chemistry, the precise and unambiguous characterization of a molecule's structure is a non-negotiable prerequisite for further investigation. **(2RS)-2-Cyano-2-phenylbutanamide** (CAS No: 80544-75-8) is a chiral organic compound featuring a critical stereocenter.<sup>[1]</sup> Its molecular formula is C<sub>11</sub>H<sub>12</sub>N<sub>2</sub>O, with a molecular weight of approximately 188.23 g/mol.<sup>[2][3]</sup> The designation "(2RS)" signifies that the compound is a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

The presence of this chiral center is of paramount importance. It is a well-established principle in pharmacology that individual enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.<sup>[4][5]</sup> Therefore, a rigorous elucidation of not only the molecular formula and atomic connectivity but also the stereochemical nature of the compound is essential for quality control, regulatory compliance, and ensuring the safety and efficacy of potential drug candidates.

This guide presents an integrated, multi-technique approach to the complete structure elucidation of **(2RS)-2-Cyano-2-phenylbutanamide**. As a self-validating system, this workflow demonstrates how data from orthogonal analytical techniques—Mass Spectrometry, NMR Spectroscopy, IR Spectroscopy, and Chiral HPLC—are synergistically employed to build a comprehensive and irrefutable structural dossier. We will move beyond simple data reporting to

explain the causality behind experimental choices, providing the field-proven insights necessary for researchers, scientists, and drug development professionals.

## Part 1: Definitive Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

**Expertise & Rationale:** The foundational step in any structure elucidation is to determine the exact molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. We select Electrospray Ionization (ESI) as the ionization method due to its "soft" nature, which is ideal for preventing fragmentation of moderately polar, thermally labile molecules like **(2RS)-2-Cyano-2-phenylbutanamide**, ensuring the molecular ion is observed. HRMS provides mass-to-charge ratio (m/z) measurements with high accuracy (typically <5 ppm), enabling the calculation of a unique elemental composition.

An ESI-Time-of-Flight (ESI-TOF) mass spectrometer is employed to acquire the high-resolution data. The analysis is performed in positive ion mode, where we anticipate observing the protonated molecule  $[M+H]^+$ , as well as common adducts such as the sodium  $[M+Na]^+$  and potassium  $[M+K]^+$  adducts.

### Data Presentation: HRMS Analysis

| Ion        | Predicted m/z (for $C_{11}H_{12}N_2O$ ) | Observed m/z | Mass Error (ppm) |
|------------|-----------------------------------------|--------------|------------------|
| $[M+H]^+$  | 189.10224                               | 189.1025     | 1.4              |
| $[M+Na]^+$ | 211.08418                               | 211.0844     | 1.0              |
| $[M+K]^+$  | 227.05812                               | 227.0580     | -0.5             |

The excellent correlation between the predicted and observed masses for the  $C_{11}H_{12}N_2O$  formula provides unequivocal confirmation of the compound's elemental composition.[\[2\]](#)

## Part 2: Unveiling Functional Groups and Atomic Connectivity

With the molecular formula established, the next logical step is to identify the constituent functional groups and map the atomic connectivity. This is achieved through the complementary techniques of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Functional Group Identification with Fourier-Transform Infrared (FTIR) Spectroscopy

**Expertise & Rationale:** FTIR spectroscopy is a rapid, non-destructive technique that provides direct evidence for the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. For **(2RS)-2-Cyano-2-phenylbutanamide**, we expect to identify characteristic vibrations for the cyano, amide, phenyl, and alkyl moieties.

**Data Presentation: Key FTIR Vibrational Frequencies**

| Wavenumber<br>(cm <sup>-1</sup> ) | Intensity  | Assignment                         | Implication                                             |
|-----------------------------------|------------|------------------------------------|---------------------------------------------------------|
| 3410, 3205                        | Medium     | N-H Asymmetric & Symmetric Stretch | Confirms primary amide (-CONH <sub>2</sub> ) group      |
| 3060                              | Medium     | Aromatic C-H Stretch               | Indicates presence of phenyl group                      |
| 2975, 2880                        | Medium     | Aliphatic C-H Stretch              | Confirms presence of ethyl group                        |
| 2235                              | Sharp, Med | C≡N Nitrile Stretch                | Confirms presence of the cyano group. <sup>[6][7]</sup> |
| 1680                              | Strong     | C=O Amide I Stretch                | Confirms presence of the amide carbonyl                 |
| 1600, 1495, 1450                  | Med-Sharp  | Aromatic C=C Ring Stretch          | Supports presence of the phenyl ring                    |

The FTIR spectrum provides a distinct fingerprint, confirming the presence of all key functional groups anticipated from the molecular formula.

## Mapping the Molecular Skeleton with Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Rationale:** NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A suite of experiments ( $^1\text{H}$ ,  $^{13}\text{C}$ , and DEPT-135) provides a complete picture of the carbon-hydrogen framework. The sample is dissolved in a deuterated solvent (DMSO-d<sub>6</sub>) which is inert but provides a lock signal for the spectrometer.

- $^1\text{H}$  NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
- $^{13}\text{C}$  NMR: Shows the number of distinct carbon environments.
- DEPT-135: A spectral editing technique that distinguishes carbon types: CH and CH<sub>3</sub> signals appear as positive peaks, while CH<sub>2</sub> signals are negative. Quaternary carbons (including C=O and C≡N) are not observed.

Data Presentation:  $^1\text{H}$  NMR Data (500 MHz, DMSO-d<sub>6</sub>)

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity  | Integration | Assignment                        |
|------------------------------------|---------------|-------------|-----------------------------------|
| 7.55 - 7.35                        | Multiplet     | 5H          | Phenyl-H                          |
| 7.48                               | Broad Singlet | 1H          | Amide-H (one)                     |
| 7.15                               | Broad Singlet | 1H          | Amide-H (other)                   |
| 2.25                               | Quartet       | 2H          | -CH <sub>2</sub> -CH <sub>3</sub> |
| 0.95                               | Triplet       | 3H          | -CH <sub>2</sub> -CH <sub>3</sub> |

Data Presentation:  $^{13}\text{C}$  and DEPT-135 NMR Data (125 MHz, DMSO-d<sub>6</sub>)

| Chemical Shift ( $\delta$ )<br>ppm | $^{13}\text{C}$ Signal | DEPT-135 Phase              | Assignment                        |
|------------------------------------|------------------------|-----------------------------|-----------------------------------|
| 172.5                              | Present                | None                        | Amide C=O                         |
| 138.0                              | Present                | None                        | Phenyl Quaternary-C               |
| 129.0                              | Present                | Positive (CH)               | Phenyl-CH                         |
| 128.8                              | Present                | Positive (CH)               | Phenyl-CH                         |
| 126.5                              | Present                | Positive (CH)               | Phenyl-CH                         |
| 120.1                              | Present                | None                        | Cyano C≡N                         |
| 55.4                               | Present                | None                        | Quaternary Chiral C               |
| 32.1                               | Present                | Negative (CH <sub>2</sub> ) | -CH <sub>2</sub> -CH <sub>3</sub> |
| 9.2                                | Present                | Positive (CH <sub>3</sub> ) | -CH <sub>2</sub> -CH <sub>3</sub> |

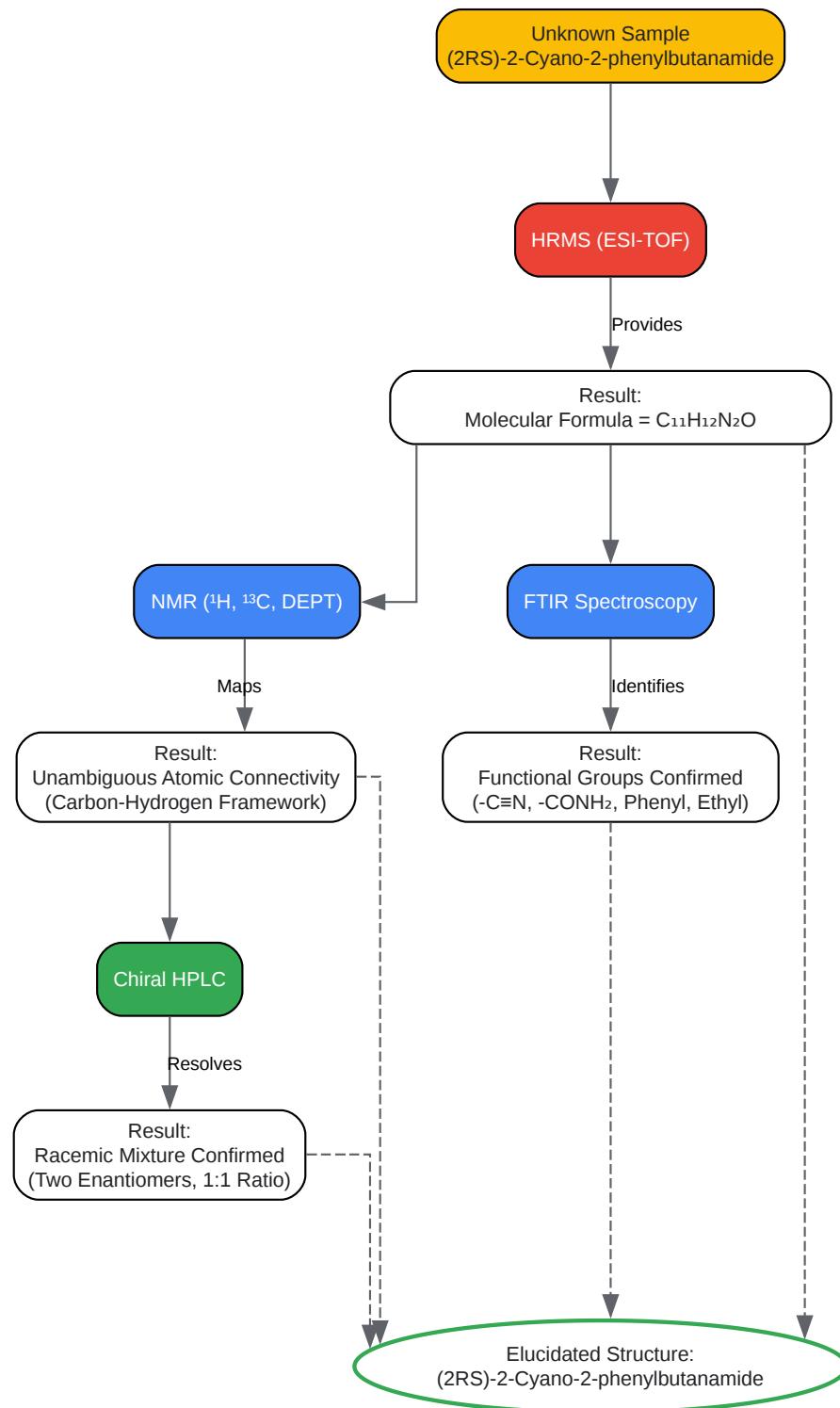
**Synthesis of NMR Data:** The NMR data perfectly corroborates the proposed structure. The  $^1\text{H}$  NMR shows the characteristic aromatic signals, two distinct amide protons, and a coupled ethyl group system (quartet and triplet). The  $^{13}\text{C}$  and DEPT-135 spectra confirm the presence of all 11 carbons, correctly identifying the carbonyl, cyano, and quaternary carbons (which are absent in the DEPT spectrum), along with the phenyl, methylene (negative phase), and methyl (positive phase) carbons. This comprehensive NMR analysis establishes the unambiguous connectivity of (2RS)-2-Cyano-2-phenylbutanamide.

## Part 3: Stereochemical Confirmation and Purity Analysis via Chiral HPLC

**Expertise & Rationale:** While NMR confirms connectivity, it is inherently insensitive to chirality in a standard achiral solvent.<sup>[8]</sup> The "(2RS)" designation implies a racemic mixture, which must be experimentally verified. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for separating enantiomers.<sup>[9]</sup> The rationale is to use a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated.

Based on the molecule's structure (containing an amide and an aromatic ring), a polysaccharide-based CSP, specifically a cellulose-based column, is an excellent starting point due to its proven broad applicability for such compounds.[\[10\]](#)[\[11\]](#) A normal-phase mobile system is chosen to maximize chiral recognition interactions with the CSP.

#### Data Presentation: Chiral HPLC Analysis


| Parameter                          | Value                               |
|------------------------------------|-------------------------------------|
| Column                             | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase                       | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate                          | 1.0 mL/min                          |
| Detection                          | UV at 220 nm                        |
| Retention Time 1 (t <sub>1</sub> ) | 12.5 min                            |
| Retention Time 2 (t <sub>2</sub> ) | 14.8 min                            |
| Area % (Peak 1)                    | 50.1%                               |
| Area % (Peak 2)                    | 49.9%                               |
| Resolution (Rs)                    | > 2.0                               |

The chromatogram shows two well-resolved peaks with baseline separation (Rs > 2.0). Crucially, the peak areas are approximately equal (50:50 ratio), providing definitive experimental evidence that the sample is indeed a racemic mixture of two enantiomers.[\[10\]](#) This confirms the "(2RS)" stereochemical descriptor.

## Part 4: An Integrated Workflow for Structural Elucidation

The power of this analytical approach lies not in any single technique, but in their logical and synergistic integration. Each experiment provides a piece of the puzzle, and together they form a self-validating system that leaves no ambiguity about the structure of **(2RS)-2-Cyano-2-phenylbutanamide**.

## Visualization: Logical Flow of Structural Confirmation

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structure elucidation.

## Appendix: Detailed Experimental Protocols

### Protocol 1: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Dissolve 1 mg of the sample in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute to 1  $\mu$ g/mL using 50:50 methanol:water with 0.1% formic acid.
- Instrumentation: Utilize an Agilent 6545XT AdvanceBio LC/Q-TOF (or equivalent).
- Method: Infuse the sample directly at a flow rate of 5  $\mu$ L/min. Acquire data in positive ion mode over a mass range of m/z 100-500.
- Data Analysis: Process the spectrum to identify the monoisotopic masses of the  $[M+H]^+$ ,  $[M+Na]^+$ , and  $[M+K]^+$  ions. Calculate the mass error against the theoretical values for  $C_{11}H_{12}N_2O$ .

### Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of a Universal Attenuated Total Reflectance (UATR) accessory.
- Instrumentation: Use a PerkinElmer Spectrum 3 FT-IR spectrometer (or equivalent).
- Method: Collect a background spectrum of the clean ATR crystal. Apply pressure to the sample using the built-in clamp to ensure good contact. Collect the sample spectrum over a range of 4000-650  $cm^{-1}$  by co-adding 16 scans at a resolution of 4  $cm^{-1}$ .
- Data Analysis: Process the spectrum (baseline correction, ATR correction) and identify the wavenumbers of key absorption bands.

### Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Transfer the solution to a 5 mm NMR tube.

- Instrumentation: Use a Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a broadband probe.
- Method: Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and DEPT-135 spectra at 298 K. Use standard pulse programs provided by the manufacturer.
- Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the  $^1\text{H}$  spectrum to the residual DMSO solvent peak ( $\delta$  2.50 ppm). Integrate  $^1\text{H}$  signals and determine multiplicities. Assign all proton and carbon signals to the molecular structure.

#### Protocol 4: Chiral High-Performance Liquid Chromatography (HPLC)

- Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase (90:10 n-Hexane/IPA) to create a 1 mg/mL stock solution. Filter through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.[10]
- Instrumentation: Use an Agilent 1260 Infinity II HPLC system (or equivalent) with a UV detector.
- Method:
  - Install the Chiralcel® OD-H column and equilibrate with the mobile phase for at least 30 minutes at 1.0 mL/min until a stable baseline is achieved.[10]
  - Set the column temperature to 25°C.
  - Set the UV detector wavelength to 220 nm.[10]
  - Inject 10  $\mu\text{L}$  of the prepared sample solution.
  - Run the analysis for approximately 20 minutes.
- Data Analysis: Integrate the peaks corresponding to the two enantiomers. Determine the retention times, calculate the area percentage for each, and calculate the resolution factor ( $R_s$ ) between the two peaks.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 80544-75-8: 2-cyano-2-phenylbutanamide | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - 2-cyano-2-phenylbutanamide (C11H12N2O) [pubchemlite.lcsb.uni.lu]
- 3. anaxlab.com [anaxlab.com]
- 4. biocompare.com [biocompare.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. [FTIR studies on two compounds containing cyanide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cambridge.org [cambridge.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [(2RS)-2-Cyano-2-phenylbutanamide structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769771#2rs-2-cyano-2-phenylbutanamide-structure-elucidation>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)